molecular formula C6H7N3O B1222799 2-Nitrosomethylaminopyridine CAS No. 16219-98-0

2-Nitrosomethylaminopyridine

Cat. No. B1222799
CAS RN: 16219-98-0
M. Wt: 137.14 g/mol
InChI Key: WJDNMDMNPIKDCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related nitro and nitroso compounds involves various chemical pathways, including the reaction of pyridine derivatives with reagents such as N2O5, leading to N-nitropyridinium ions which undergo further transformations. Notably, 2-N-Nitrosomethylaminopyridine reacts with malonate esters to form derivatives of carbamates, amides, and dihydropyridines, showcasing its reactivity and versatility in synthesis processes (Kiriazis, L., Kalatzis, E., & Alexandrou, N., 1989).

Molecular Structure Analysis

The molecular and crystal structures of compounds related to 2-Nitrosomethylaminopyridine have been thoroughly studied. For example, the crystal structures of 4-(3-nitropyridin-2-ylamino)phenol and 4-(3-aminopyridin-2-ylamino)phenol provide insights into the molecular arrangements and hydrogen bonding patterns, which are crucial for understanding the behavior and reactivity of these compounds (Cao, S.-l., et al., 2011).

Chemical Reactions and Properties

This compound's chemical reactions are characterized by its interaction with esters containing active methylene groups, leading to the formation of carbamates, amides, and dihydropyridines. This reactivity pattern is indicative of its potential utility in synthetic organic chemistry and the development of new compounds with diverse functionalities (Kiriazis, L., et al., 1989).

Physical Properties Analysis

The physical properties of related compounds have been studied, focusing on their crystalline structures, which reveal important aspects of their stability and potential applications. For instance, the detailed analysis of crystal structures can inform the design of materials with specific physical properties, such as optical or electronic applications (Cao, S.-l., et al., 2011).

Scientific Research Applications

Mutagenicity and Carcinogenicity Studies

2-Nitrosomethylaminopyridine (2-NMPY) has been a subject of interest in studies related to mutagenicity and carcinogenicity. Research has shown that 2-NMPY exerts significant carcinogenic activity in rats and has the ability to induce gene mutations in bacterial strains like Escherichia coli. Particularly, 2-NMPY among its isomers showed mutagenic effects in vitro and in host-mediated assays. These studies are crucial in understanding the mutagenic potential and carcinogenic properties of nitrosamines, providing insights into their possible impacts on health and environmental safety (Kerklaan, Bouter, & Mohn, 1982).

Interaction with DNA

Research on 2-NMPY has also delved into its interactions with DNA and its role in inhibiting RNA synthesis. Studies on acridine derivatives, which include 2-NMPY, indicate their potential to form intercalative complexes with DNA. This ability to interact with DNA and influence RNA biosynthesis is significant in understanding the molecular mechanisms of these compounds, which may have implications in cancer research and the development of therapeutic agents (Filipski et al., 1977).

Synthesis and Stability

Another area of research focuses on the synthesis and stability of 2-NMPY and its derivatives. Studies exploring the reactions of 2-NMPY with other compounds like malonate esters contribute to a deeper understanding of its chemical properties. This knowledge is essential for the synthesis of novel compounds with potential applications in medicinal chemistry and pharmaceutical research (Kiriazis, Kalatzis, & Alexandrou, 1989).

Antitumor Potential

Some studies have investigated the antitumor potential of 2-NMPY analogues. These compounds, such as nitracrine, are used clinically as antitumor agents, and their analogues are actively being developed. Evaluating the mutagenic activity of these analogues in different cell lines helps in the development of new anticancer drugs. The ability of these compounds to induce genetic mutations and cellular damage in cancer cells is a critical area of research that contributes to the development of targeted cancer therapies (Ferguson & van Zijl, 1988).

properties

IUPAC Name

N-methyl-N-pyridin-2-ylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-9(8-10)6-4-2-3-5-7-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDNMDMNPIKDCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=N1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021050
Record name 2-Nitrosomethylaminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16219-98-0
Record name N-Methyl-N-nitroso-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16219-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitrosomethylaminopyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016219980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitrosomethylaminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-NITROSOMETHYLAMINOPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/739F0M5S0H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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